1'-((3-Chloro-4-methylphenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine
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Overview
Description
1’-((3-Chloro-4-methylphenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a bipiperidine core with a methoxy group and a sulfonyl group attached to a chloromethylphenyl ring, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
The synthesis of 1’-((3-Chloro-4-methylphenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes:
Formation of the bipiperidine core: This can be achieved through the cyclization of appropriate diamines under controlled conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the bipiperidine ring using reagents such as methyl iodide in the presence of a base.
Attachment of the sulfonyl group: The sulfonylation reaction is carried out using sulfonyl chlorides in the presence of a base to form the sulfonyl derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
1’-((3-Chloro-4-methylphenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group and formation of corresponding sulfonic acids.
Scientific Research Applications
1’-((3-Chloro-4-methylphenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1’-((3-Chloro-4-methylphenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
1’-((3-Chloro-4-methylphenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine can be compared with other sulfonyl-containing bipiperidine derivatives:
1’-((3-Chloro-4-methylphenyl)sulfonyl)-4-hydroxy-1,4’-bipiperidine: This compound lacks the methoxy group, which may affect its solubility and reactivity.
1’-((3-Chloro-4-methylphenyl)sulfonyl)-4-ethyl-1,4’-bipiperidine: The presence of an ethyl group instead of a methoxy group can alter the compound’s steric and electronic properties, influencing its chemical behavior and biological activity.
1’-((3-Chloro-4-methylphenyl)sulfonyl)-4-aminomethyl-1,4’-bipiperidine:
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O3S/c1-14-3-4-17(13-18(14)19)25(22,23)21-11-5-15(6-12-21)20-9-7-16(24-2)8-10-20/h3-4,13,15-16H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPZBZUKCMHULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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